molecular formula C26H22O2S2 B13447302 Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide CAS No. 502485-21-4

Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide

Cat. No.: B13447302
CAS No.: 502485-21-4
M. Wt: 430.6 g/mol
InChI Key: ZWKDJUBCFDGBHL-UHFFFAOYSA-N
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Description

Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide is an organic compound with the molecular formula C14H14O2S2. It is characterized by the presence of two methoxy-substituted biphenyl groups connected by a disulfide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide typically involves the reaction of 4-methoxybiphenyl with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 4-methoxybiphenyl using sulfur dichloride (S2Cl2) or sulfur monochloride (SCl2) as the oxidizing agents . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

Industrial production of Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide may involve large-scale oxidative coupling processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-methoxyphenyl) disulfide: Similar structure but with different substitution patterns.

    Bis(4-aminophenyl) disulfide: Contains amino groups instead of methoxy groups.

    Bis(4-cyanophenyl) disulfide: Contains cyano groups instead of methoxy groups.

Uniqueness

Bis(4-methoxy[1,1’-biphenyl]-3-yl) disulfide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity compared to other disulfide compounds .

Properties

CAS No.

502485-21-4

Molecular Formula

C26H22O2S2

Molecular Weight

430.6 g/mol

IUPAC Name

1-methoxy-2-[(2-methoxy-5-phenylphenyl)disulfanyl]-4-phenylbenzene

InChI

InChI=1S/C26H22O2S2/c1-27-23-15-13-21(19-9-5-3-6-10-19)17-25(23)29-30-26-18-22(14-16-24(26)28-2)20-11-7-4-8-12-20/h3-18H,1-2H3

InChI Key

ZWKDJUBCFDGBHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)SSC3=C(C=CC(=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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